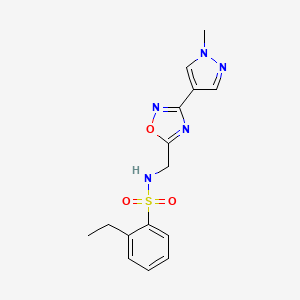
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone is a derivative of 1H-1,2,3-triazol-4-yl methanone . It is a complex organic compound that contains multiple functional groups including a triazole ring, a piperazine ring, and an imidazole ring .
Synthesis Analysis
The synthesis of this compound or its analogs typically involves the design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives . These derivatives are then screened for their in vitro cytotoxic activity against various cell lines .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a 1H-1,2,3-triazol-4-yl group, a piperazin-1-yl group, and a 2-phenyl-1H-imidazol-1-yl group . The exact structure would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive groups. The compound has been shown to exhibit cytotoxic activity, suggesting it may undergo reactions within biological systems .科学的研究の応用
Synthesis and Biological Activities
Several studies have been conducted to synthesize novel derivatives of triazole and piperazine compounds and to evaluate their antimicrobial and antibacterial activities. For instance, novel (5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)(4arylpiperazino)methanone derivatives were synthesized from 5-methyl-1-phenyl-1H1,2,3-triazole-4-carboxylic acid and 1-arylpiperazine. These compounds exhibited significant inhibition against various human pathogenic bacteria, highlighting their potential as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).
Antimicrobial Activity of Triazole Derivatives
Another study focused on synthesizing and evaluating the antimicrobial activities of some new pyridine derivatives, which included compounds featuring triazole and piperazine moieties. These compounds displayed variable and modest activity against investigated strains of bacteria and fungi, contributing to the understanding of their potential in combating microbial infections (Patel, Agravat, & Shaikh, 2011).
Anti-Inflammatory Agents
Research into piperazine derivatives synthesized through the reaction with different benzimidazole derivatives revealed compounds with significant anti-inflammatory activity, suggesting the therapeutic potential of these molecules in inflammation-related disorders (Patel, Karkhanis, & Patel, 2019).
Molecular Interactions and Antagonist Activity
Further studies explored the molecular interactions of specific triazole and piperazine derivatives with cannabinoid receptors, providing insights into the structural requirements for antagonist activity. This research underscores the importance of the spatial orientation and electrostatic characteristics of these compounds in binding to receptors, potentially contributing to the development of new pharmacological agents (Shim et al., 2002).
将来の方向性
The compound (1-methyl-1H-1,2,3-triazol-4-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone and its derivatives have shown promise in in vitro studies for their cytotoxic activity against various cell lines . Future research could focus on further elucidating the mechanism of action of these compounds, as well as exploring their potential applications in cancer therapy.
特性
IUPAC Name |
(1-methyltriazol-4-yl)-[4-[2-(2-phenylimidazol-1-yl)ethyl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N7O/c1-23-15-17(21-22-23)19(27)26-13-10-24(11-14-26)9-12-25-8-7-20-18(25)16-5-3-2-4-6-16/h2-8,15H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNXDPAMEZXEEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)N2CCN(CC2)CCN3C=CN=C3C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-methyl-1H-1,2,3-triazol-4-yl)(4-(2-(2-phenyl-1H-imidazol-1-yl)ethyl)piperazin-1-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

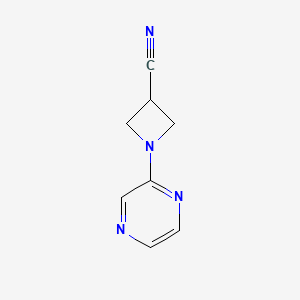
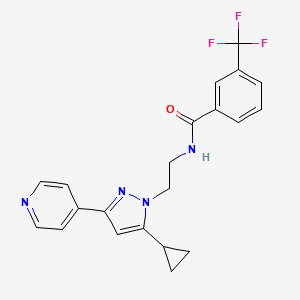

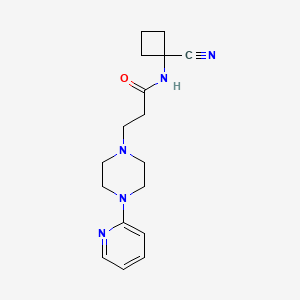
![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/no-structure.png)
![2-[3-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]pyrrolidine-1-sulfonyl fluoride](/img/structure/B2872967.png)
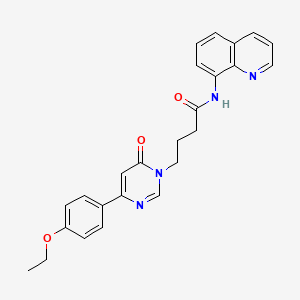


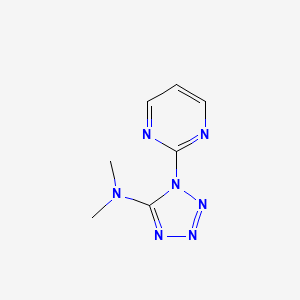
![2-((4-((3-chloro-4-methoxyphenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2872976.png)
![1-(4-Chlorophenyl)-2-[(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1,1-dimethylethyl)sulfanyl]-1-ethanone](/img/structure/B2872977.png)
![1-(Fluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B2872978.png)
